molecular formula C21H19N3O7S B2656784 N-(4-methoxy-2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide CAS No. 898440-66-9

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

Cat. No. B2656784
CAS RN: 898440-66-9
M. Wt: 457.46
InChI Key: ZYWZVAFONSKTPT-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide, also known as MNBA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The chemical's utility in synthesizing substituted benzamidines through the protection of amidinonaphthol highlights its significance in the multiparallel solution phase synthesis. This process benefits from the mild deprotection conditions and the efficient introduction of the 4-methoxybenzyloxycarbonyl group, indicating its valuable role in facilitating chemical synthesis operations (C. Bailey et al., 1999).

Corrosion Inhibition Studies

Research on N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, demonstrates their effectiveness in inhibiting the acidic corrosion of mild steel. The presence of these substituents influences the inhibition behavior, showcasing the potential industrial application of such compounds in protecting metals against corrosion (Ankush Mishra et al., 2018).

Pharmacological and Structure–Activity Relationship

The synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, and their evaluation for diuretic, antihypertensive, and anti-diabetic potential in rats signifies the compound's relevance in medicinal chemistry. This exploration provides insights into the pharmacological profiles and structure-activity relationships of these derivatives, highlighting their therapeutic potentials (M. Rahman et al., 2014).

Synthesis and Characterization of Quinazoline Derivatives

Investigating quinazoline derivatives for potential diuretic and antihypertensive agents uncovers the diverse applications of N-(4-methoxy-2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide in the development of novel pharmaceuticals. Such studies are integral to discovering hybrid molecules that could serve multiple therapeutic roles, offering a strategic approach to drug development (M. Rahman et al., 2014).

Corrosion Inhibition of Mild Steel

The compound's role in synthesizing corrosion inhibitors highlights its significance in industrial applications. The effectiveness of such inhibitors in protecting mild steel in acidic environments underscores the importance of chemical derivatives in extending the lifespan of metal components, thus contributing to the preservation of industrial machinery and infrastructure (Priyanka Singh & M. Quraishi, 2016).

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-30-14-7-10-16(11-8-14)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-12-9-15(31-2)13-20(19)24(26)27/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWZVAFONSKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

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